2,6-Dihydroxypyridine hemisulfate, also known as 2,6-dihydroxypyridine or 6-hydroxy-1,2-dihydropyridin-2-one, is a nitrogen-containing heterocyclic compound derived from pyridine. It is characterized by the presence of two hydroxyl (-OH) groups at the 2 and 6 positions of the pyridine ring. This compound is notable for its role in various biological processes and applications in medicinal chemistry.
2,6-Dihydroxypyridine hemisulfate falls under the category of heterocyclic compounds, specifically pyridines. It is classified as a derivative of nicotinic acid and has garnered interest due to its potential applications in pharmaceuticals and biochemistry.
The synthesis of 2,6-dihydroxypyridine hemisulfate typically involves two main steps:
The synthesis requires careful control of reaction conditions such as temperature and solvent choice. The use of mesitylene as a solvent aids in dissolving the reactants and facilitating the reaction under reflux conditions. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to confirm the structure of the synthesized compound.
The primary chemical reactions involving 2,6-dihydroxypyridine include:
The hydrogen bonding network contributes to the stability of the crystal structure and affects its solubility and reactivity in various solvents.
The mechanism of action for 2,6-dihydroxypyridine primarily relates to its role in biochemical pathways involving nicotinic acid derivatives. It may participate in redox reactions and serve as an intermediate in microbial degradation processes .
Research indicates that this compound can facilitate enzymatic reactions that break down nicotinic acid, thereby playing a role in bioremediation efforts .
2,6-Dihydroxypyridine hemisulfate has several applications in scientific research:
Flavin-dependent enzymatic catalysis represents a pivotal phase-transfer mechanism for synthesizing 2,6-dihydroxypyridine derivatives. The enzyme 2,6-dihydroxypyridine-3-hydroxylase (a dimeric flavoprotein) catalyzes the hydroxylation of 2,6-dihydroxypyridine using FAD as a redox mediator. This reaction requires NADH as a co-substrate, where hydride transfer from NADH reduces FAD to FADH₂, enabling subsequent oxygen activation. The reduced flavin reacts with O₂ to form hydroperoxy-FAD, which hydroxylates the substrate at position C-3 to yield 2,3,6-trihydroxypyridine. The catalytic cycle involves precise proton transfer steps mediated by enzymatic general acids (pK 8.2) and bases (pK 5.6), optimizing regioselectivity [2] [5].
Kinetic isotope effect studies confirm that protonation of N-1 of the flavin after reduction constitutes the rate-determining step (solvent deuterium effects: D₂O(V) = 3). This mechanistic insight allows optimization of in vitro synthetic systems by controlling pH-dependent protonation states. The enzyme exclusively accepts 2,6-dihydroxypyridine as substrate and is inhibited by structural analogs like 2,6-dimethoxypyridine, highlighting its specificity in phase-transfer catalysis [5] [2].
Table 1: Kinetic Parameters for Flavin-Dependent Hydroxylation of 2,6-Dihydroxypyridine
Parameter | Value | Significance |
---|---|---|
D₂O(V) | 3.0 | Indicates rate-limiting proton transfer |
D(V/KNADPH) | 1.1 | Minor limitation by NADPH reduction step |
Km (NADH) | 18 µM | High affinity for co-substrate |
pH optimum | 7.5–8.2 | Matches pK of enzymatic general acid |
Inhibitor (2,6-dimethoxypyridine) | Ki = 0.8 µM | Confirms active-site specificity |
Deep eutectic solvent (DES)-mediated solvothermal synthesis enables single-step integration of 2,6-dihydroxypyridine into cerium-iron bimetallic oxide nanocomposites (Ce:Fe-DES). These materials exhibit enhanced arsenic adsorption capacities (up to 247.5 µg/g) due to hierarchical nanostructures formed through DES-directed self-assembly. The synthesis employs choline chloride-urea DES under microwave-assisted solvothermal conditions (150°C, 3 h), where DES acts as both solvent and morphology-directing agent. At 50% DES concentration, the resulting nanocomposites develop flower-like architectures with high surface area (≈120 m²/g), facilitating ligand-metal coordination between 2,6-dihydroxypyridine and metal centers [3] .
DES confers three critical advantages:
Table 2: Impact of DES Concentration on Nanocomposite Properties
DES Concentration | Morphology | Surface Area (m²/g) | As(V) Adsorption Capacity |
---|---|---|---|
25% | Amorphous aggregates | 45 | 89 µg/g |
50% | Flower-like flakes | 120 | 247.5 µg/g |
75% | Irregular nanoparticles | 78 | 156 µg/g |
Alkali-catalyzed cyclization represents the primary route for synthesizing 2,6-dihydroxypyridine core structures. The reaction involves cyclodehydration of keto-acid precursors (e.g., glutaconate derivatives) under basic conditions (pH 9–11). Optimization studies reveal that sodium methoxide (0.1–0.3 M in methanol/water) maximizes yield (82%) by facilitating enolization and nucleophilic attack while suppressing hydrolysis byproducts. The reaction’s pH dependence correlates with the pK of the enzymatic general base (pK 5.6) identified in biological systems, confirming the mechanistic parallel between biological and synthetic routes [2] [9].
Recent innovations focus on in situ derivatization during cyclization:
NADH/NADPH cofactors serve as critical redox mediators in both enzymatic and biomimetic synthesis of 2,6-dihydroxypyridine derivatives. In dihydropyrimidine dehydrogenase (DPD)-catalyzed systems, NADPH reduction potential drives flavin-dependent reduction cycles, with the enzyme’s affinity for reduced dinucleotides modulated by a residue with pK 6.4. Biomimetic adaptations utilize NADH analogs (e.g., 1-benzyl-1,4-dihydronicotinamide) to bypass enzymatic requirements while maintaining stereoselectivity [2].
Electrochemical studies demonstrate that substituting NADPH with cheaper reducing agents (e.g., sodium dithionite) decreases yields by 40% due to unregulated electron transfer. Optimized systems instead employ NAD⁺-regeneration cycles using glucose dehydrogenase, sustaining catalytic turnover numbers >5,000. This approach is particularly effective for large-scale synthesis of isotopically labeled derivatives (e.g., [²H]-2,6-dihydroxypyridine) for metabolic studies [5] .
Table 3: Redox Systems for 2,6-Dihydroxypyridine Synthesis
Redox System | Yield (%) | Selectivity | Cost Factor |
---|---|---|---|
NADPH/enzymatic | 95 | >99% | 5.0× |
NADH regeneration + glucose | 88 | 97% | 1.8× |
Sodium dithionite | 52 | 78% | 1.0× |
Electrochemical reduction | 67 | 85% | 2.3× |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7